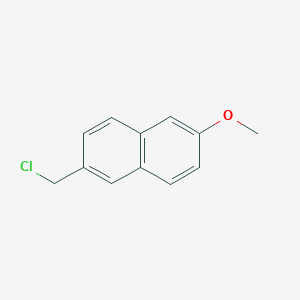

2-(Chloromethyl)-6-methoxynaphthalene

Description

Significance of Naphthalene (B1677914) Derivatives as Synthetic Platforms

The rigid, planar structure of the naphthalene core provides a well-defined three-dimensional framework that is foundational to the design of new molecules. Naphthalene derivatives are crucial intermediates and building blocks in organic synthesis. ijrpr.comnih.gov Their significance stems from their wide-ranging applications, including the production of dyes, pigments, polymers, and agrichemicals. algoreducation.comlifechemicals.comwikipedia.org

Historically, naphthalene was primarily obtained from coal tar, but modern catalytic processes have enabled more efficient and selective synthetic routes. ijrpr.com The ability to introduce various functional groups onto the naphthalene skeleton allows chemists to fine-tune the steric and electronic properties of the resulting molecules. This tailored approach is fundamental to creating compounds with specific activities and functions. For instance, naphthalenesulfonic acids are key precursors for many synthetic dyes and are also used as dispersants. wikipedia.org Furthermore, the hydrogenation of naphthalene yields solvents like tetralin and decalin, which are valued for their low volatility. wikipedia.org The versatility of the naphthalene core makes it an enduring subject of research and a cornerstone in the production of valuable chemical commodities. ijrpr.com

The Unique Role of Functionalized Naphthalenes in Modern Chemical Research

Functionalized naphthalenes are at the forefront of modern chemical research due to their prevalence in biologically active compounds and advanced materials. lifechemicals.comresearchgate.net The strategic placement of functional groups on the naphthalene ring system is a powerful tool for developing novel structures with desired properties. nih.gov Research in this area is highly active, focusing on developing regioselective synthesis methods to control the substitution pattern precisely. nih.govnih.gov

C-H bond functionalization has emerged as a particularly powerful strategy, allowing for the direct introduction of functional groups onto the naphthalene core without the need for pre-functionalized starting materials. researchgate.netnih.gov This approach enhances synthetic efficiency and opens up new pathways to previously inaccessible derivatives. Functionalized naphthalenes are integral to drug discovery, with numerous approved drugs, such as Nabumetone and Terbinafine, containing the naphthalene moiety. lifechemicals.com They are also investigated for their potential in materials science, contributing to the development of organic light-emitting diodes (OLEDs) and specialized polymers. algoreducation.comnih.gov The ability to create a diverse library of functionalized naphthalenes is crucial for exploring new chemical space and advancing various scientific disciplines. lifechemicals.com

Positioning 2-(Chloromethyl)-6-methoxynaphthalene within Naphthalene Chemistry Research

Within the vast family of naphthalene derivatives, this compound emerges as a highly specific and useful building block. smolecule.com Its structure is characterized by a naphthalene core substituted with a methoxy (B1213986) group (-OCH₃) at the 6-position and a reactive chloromethyl group (-CH₂Cl) at the 2-position. smolecule.com This distinct substitution pattern makes it a valuable intermediate in multi-step organic syntheses.

The importance of the 6-methoxy-2-substituted naphthalene skeleton is highlighted by its presence in the widely used nonsteroidal anti-inflammatory drug (NSAID) Naproxen (B1676952), which is (+)-2-(6-methoxynaphthyl)-propionic acid. orientjchem.org The synthesis of Naproxen often involves the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) to produce 2-acetyl-6-methoxynaphthalene (B28280) as a key intermediate. orientjchem.orgresearchgate.net

This compound provides a direct route to introduce the 6-methoxynaphthyl-2-methyl group into a target molecule. The chloromethyl group is a key functional handle, highly susceptible to nucleophilic substitution reactions. smolecule.com This allows for the facile attachment of various nucleophiles, such as amines or alcohols, to form a diverse range of more complex derivatives. smolecule.com The methoxy group, being an electron-donating group, influences the reactivity of the aromatic system, potentially directing further electrophilic aromatic substitutions. smolecule.com Therefore, this compound is not just an intermediate but a strategic tool for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical and materials science targets.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 41790-33-4 | smolecule.compharmaffiliates.comchemicalbook.com |

| Molecular Formula | C₁₂H₁₁ClO | smolecule.compharmaffiliates.comchemicalbook.com |

| Molecular Weight | 206.67 g/mol | smolecule.compharmaffiliates.comchemicalbook.com |

| Melting Point | 57-59 °C | chemicalbook.com |

| Boiling Point (Predicted) | 338.9 ± 17.0 °C | chemicalbook.com |

| Density (Predicted) | 1.179 ± 0.06 g/cm³ | chemicalbook.com |

| IUPAC Name | This compound | smolecule.com |

Related Naphthalene Derivatives

| Compound Name | Key Structural Difference from this compound | CAS Number | Molecular Formula |

| 2-Methoxynaphthalene | Lacks the chloromethyl group at the 2-position. | 93-04-9 | C₁₁H₁₀O |

| 2-(Chloromethyl)naphthalene | Lacks the methoxy group at the 6-position. | 2506-41-4 | C₁₁H₉Cl |

| 2-Bromo-6-methoxynaphthalene | Contains a bromo group instead of a chloromethyl group at the 2-position. | 5111-65-9 | C₁₁H₉BrO |

| 2-(Bromomethyl)-6-methoxynaphthalene | Contains a bromomethyl group instead of a chloromethyl group. | 73022-40-9 | C₁₂H₁₁BrO |

| (6-Methoxynaphthalen-2-yl)methanol | Contains a hydroxymethyl group instead of a chloromethyl group. | 60201-22-1 | C₁₂H₁₂O₂ |

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-6-methoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLGKVDVIPITQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287244 | |

| Record name | 2-(Chloromethyl)-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41790-33-4 | |

| Record name | 2-(Chloromethyl)-6-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41790-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-6-methoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethyl 6 Methoxynaphthalene

Direct Halogenation Approaches

Direct halogenation techniques aim to introduce the chloromethyl group in a single step from a readily available precursor. These methods are often favored for their atom economy and procedural simplicity.

Chloromethylation via Electrophilic Aromatic Substitution

The most prominent method for the direct chloromethylation of 2-methoxynaphthalene (B124790) is a variant of the Friedel-Crafts reaction, specifically the Blanc chloromethylation. wikipedia.orgjk-sci.comlibretexts.org This reaction involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst. wikipedia.orgjk-sci.comlibretexts.org The electron-donating nature of the methoxy (B1213986) group in 2-methoxynaphthalene activates the aromatic ring, facilitating this electrophilic substitution. jk-sci.comsmolecule.com

The mechanism of the Blanc chloromethylation commences with the activation of formaldehyde by the Lewis acid catalyst, such as zinc chloride (ZnCl₂). wikipedia.orglibretexts.org The catalyst coordinates to the carbonyl oxygen of formaldehyde, significantly increasing the electrophilicity of the carbonyl carbon. This activation generates a potent electrophile, which is often represented as a hydroxymethyl cation (HOCH₂⁺) or a related species. alfa-chemistry.com

The electron-rich π-system of the 2-methoxynaphthalene ring then attacks this electrophile. The methoxy group at the 6-position directs the substitution primarily to the ortho and para positions. In the case of 2-methoxynaphthalene, the C1, C5, and C7 positions are ortho to the methoxy group, while the C4 and C8 positions are meta. The desired substitution occurs at the C2 position. Following the electrophilic attack, a carbocation intermediate, known as a sigma complex or Wheland intermediate, is formed. The aromaticity of the ring is subsequently restored by the loss of a proton. The resulting hydroxymethyl derivative is then rapidly converted to the corresponding chloromethyl compound under the acidic reaction conditions. wikipedia.orglibretexts.org

An alternative electrophile that may be operative, particularly when using certain reagents, is the chloromethyl cation (ClCH₂⁺) or an ion pair involving it. wikipedia.org

The choice of Lewis acid catalyst is crucial in the chloromethylation of 2-methoxynaphthalene as it influences both the reaction rate and the regioselectivity of the substitution. Zinc chloride (ZnCl₂) is a commonly employed catalyst for the Blanc chloromethylation. wikipedia.orgjk-sci.comlibretexts.org Other Lewis acids, such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄), can also be utilized. researchgate.netorganic-chemistry.org

The strength of the Lewis acid can affect the reactivity of the electrophile and the propensity for side reactions. A stronger Lewis acid can lead to a higher reaction rate but may also promote the formation of undesired byproducts, such as diarylmethanes, which arise from the further reaction of the product with another molecule of 2-methoxynaphthalene. jk-sci.comntu.edu.tw The formation of such byproducts is a common issue with highly activated aromatic substrates. wikipedia.org

The regioselectivity of the reaction is also influenced by the catalyst. While the methoxy group is a strong activating group, the steric hindrance and electronic effects of the naphthalene (B1677914) ring system lead to a mixture of isomers. The precise distribution of these isomers can be dependent on the specific Lewis acid used and its coordination with the substrate and reagents.

Table 1: Effect of Lewis Acid Catalysts on Friedel-Crafts Type Reactions

| Catalyst | General Observations | Potential Issues |

| Zinc Chloride (ZnCl₂) | Commonly used for Blanc chloromethylation, moderate activity. | Can require elevated temperatures, potential for side reactions. |

| Aluminum Chloride (AlCl₃) | Highly active catalyst, can promote reaction at lower temperatures. | Increased likelihood of diarylmethane formation and other side reactions due to high reactivity. |

| Tin(IV) Chloride (SnCl₄) | A milder Lewis acid compared to AlCl₃. | May result in slower reaction rates. |

| Zeolites | Solid acid catalysts, can offer shape selectivity and easier work-up. | May require higher temperatures and specific pore sizes for optimal regioselectivity. orgsyn.org |

The solvent plays a critical role in the chloromethylation of 2-methoxynaphthalene, affecting both the solubility of the reactants and the stability of the intermediates, which in turn influences the regioselectivity and yield. organic-chemistry.org Common solvents for Friedel-Crafts reactions include non-polar solvents like carbon disulfide and chlorinated hydrocarbons, as well as more polar solvents like nitrobenzene (B124822).

For instance, in the related Friedel-Crafts acylation of 2-methoxynaphthalene, the use of carbon disulfide as a solvent tends to favor substitution at the 1-position, while nitrobenzene promotes the formation of the 6-substituted product. This suggests that the choice of solvent can significantly alter the product distribution in the chloromethylation reaction as well. The optimization of reaction conditions, such as temperature and reaction time, is also crucial. Higher temperatures can increase the rate of reaction but may also favor the formation of thermodynamically more stable isomers and increase the amount of side products like diarylmethanes. orgsyn.org Therefore, a careful balance of these parameters is necessary to achieve the desired 2-(chloromethyl)-6-methoxynaphthalene with high selectivity and yield.

Table 2: Influence of Solvents on Regioselectivity in Related Friedel-Crafts Acylations of 2-Methoxynaphthalene

| Solvent | Predominant Isomer Formed | Reference |

| Carbon Disulfide | 1-acetyl-2-methoxynaphthalene | |

| Nitrobenzene | 2-acetyl-6-methoxynaphthalene (B28280) |

Nucleophilic Substitution for Chloromethyl Group Introduction

An alternative strategy for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on a precursor molecule. This approach typically starts with 2-(hydroxymethyl)-6-methoxynaphthalene, where the hydroxyl group is converted into a chloride.

The conversion of the primary alcohol, 2-(hydroxymethyl)-6-methoxynaphthalene, to the corresponding chloride can be achieved using a variety of chlorinating agents. smolecule.com Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular Sₙi (internal nucleophilic substitution) reaction or an Sₙ2 reaction with a chloride ion to yield the alkyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the product. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the in-situ formation of the Vilsmeier reagent.

Other chlorinating agents that can be employed include phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride. The choice of reagent and reaction conditions can be tailored to optimize the yield and minimize side reactions.

Table 3: Common Reagents for the Conversion of Benzylic Alcohols to Chlorides

| Reagent | Typical Conditions | Mechanism |

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., dichloromethane) | Sₙi or Sₙ2 |

| Thionyl Chloride/DMF (cat.) | Inert solvent (e.g., dichloromethane) | Formation of Vilsmeier reagent |

| Oxalyl Chloride | Inert solvent (e.g., dichloromethane) | Similar to thionyl chloride |

| Phosphorus Pentachloride (PCl₅) | Inert solvent | Sₙ2 |

| Concentrated HCl | High temperatures | Sₙ1 or Sₙ2 |

Precursor-Based Synthesis Pathways

Derivation from 2-Hydroxymethyl-6-methoxynaphthalene

A primary and well-established method for synthesizing this compound involves a two-step process starting from a naphthalene carboxylic acid derivative.

The initial step in this pathway is the reduction of 6-methoxy-2-naphthoic acid to its corresponding alcohol, 2-hydroxymethyl-6-methoxynaphthalene. sigmaaldrich.comnih.govcaymanchem.com 6-Methoxy-2-naphthoic acid is a commercially available compound with a melting point in the range of 201-206 °C. sigmaaldrich.com This reduction is a standard transformation in organic synthesis, often accomplished using reducing agents capable of converting carboxylic acids to primary alcohols.

Following the reduction, the newly formed hydroxymethyl group is converted to a chloromethyl group. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is replaced by a chlorine atom, yielding the target compound, this compound. smolecule.com The reactivity of the resulting chloromethyl group allows it to readily undergo nucleophilic substitution reactions, making it a versatile intermediate for further chemical synthesis. smolecule.com

Transformation from Other Naphthalene Scaffolds

Alternative synthetic strategies leverage other functionalized naphthalene precursors, offering flexibility in starting materials and reaction conditions.

2-Acetyl-6-methoxynaphthalene serves as another viable precursor for this compound. orgsyn.orgprepchem.comgoogle.com The synthesis of 2-acetyl-6-methoxynaphthalene itself is typically achieved through the Friedel-Crafts acylation of 2-methoxynaphthalene with acetyl chloride, using aluminum chloride as a catalyst and often nitrobenzene as a solvent. orgsyn.orggoogle.com The conditions of this acylation, such as temperature and catalyst stoichiometry, are crucial for achieving high yields of the desired 6-acetylated product over the 1-acetylated isomer. orgsyn.orggoogle.com

One patented method describes a process for producing 2-halomethyl-6-methoxynaphthalene from 2-methyl-6-methoxynaphthalene. This involves a radical halogenation, for instance with N-bromosuccinimide, to form 2-bromomethyl-6-methoxynaphthalene. This intermediate can then be converted to the corresponding aldehyde via the Sommelet reaction or through hydrolysis to the hydroxymethyl intermediate followed by oxidation. google.com While this patent focuses on bromination, a similar chlorination approach could potentially yield the target compound.

While direct and established routes are preferred, the exploration of novel synthetic pathways is ongoing. Routes involving ethynylated naphthalene intermediates represent a potential, though less documented, avenue for the synthesis of this compound. Such pathways could offer alternative strategies for introducing the required two-carbon side chain and its subsequent functionalization. Further research in this area may uncover new and efficient methods for the preparation of this important chemical intermediate.

Methodological Advancements and Optimization Strategies

Recent research has focused on optimizing the synthesis of this compound and its analogs to improve yield, reduce reaction times, and minimize by-product formation. These advancements are crucial for both laboratory-scale synthesis and industrial production.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. google.comresearchgate.net In the context of synthesizing this compound, this involves developing alternatives to traditional chloromethylation methods that often use hazardous reagents and solvents. google.com

One significant advancement is the use of phase transfer catalysis (PTC) in aqueous media. researchgate.net This technique facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase), often eliminating the need for harsh organic solvents. phasetransfer.comiosrjournals.org Research has demonstrated the effectiveness of PTC for the chloromethylation of various aromatic hydrocarbons, achieving good to excellent yields. researchgate.net For instance, a study on the chloromethylation of m-xylene (B151644) using quaternary ammonium (B1175870) salts as phase transfer catalysts showed high yields of the desired products. iosrjournals.org This approach is advantageous due to its simple setup, low-cost reagents, and reduced energy consumption compared to classical methods. iosrjournals.org

Another green approach involves the use of surfactant-mediated synthesis in aqueous media . This method utilizes surfactant micelles to solubilize the reactants in water, thereby avoiding volatile and hazardous organic solvents. scilit.com For example, the chloromethylation of aromatic compounds has been successfully catalyzed by surfactant micelles in an oil-water biphasic system. scilit.com

Furthermore, the use of recyclable Brønsted acidic ionic liquids as both catalyst and solvent presents a novel and efficient protocol for synthesizing naphthalene derivatives. rsc.org This method boasts high atom efficiency and broad substrate applicability, with the ionic liquid being recyclable for several consecutive cycles without significant loss of activity. rsc.org

The table below summarizes some green chemistry approaches applicable to the synthesis of naphthalene derivatives.

Table 1: Green Chemistry Approaches in the Synthesis of Naphthalene Derivatives

| Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| Phase Transfer Catalysis (PTC) | Utilizes a catalyst (e.g., quaternary ammonium salt) to facilitate reactions between different phases, often in aqueous media. researchgate.netphasetransfer.com | Chloromethylation of m-xylene with high yields. iosrjournals.org | researchgate.netiosrjournals.org |

| Surfactant-Mediated Synthesis | Employs surfactant micelles to solubilize reactants in water, avoiding hazardous organic solvents. scilit.com | Chloromethylation of aromatic compounds in an oil-water biphasic system. scilit.com | scilit.com |

| Recyclable Ionic Liquids | Uses ionic liquids as both catalyst and solvent, offering high atom efficiency and recyclability. rsc.org | Synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides. rsc.org | rsc.org |

While this compound itself is not chiral, it is a precursor to many chiral molecules where stereochemistry is critical for their biological activity. A prominent example is Naproxen (B1676952), a non-steroidal anti-inflammatory drug (NSAID), which is the (S)-enantiomer of 2-(6-methoxynaphthalen-2-yl)propanoic acid. nih.gov The (R)-enantiomer is known to be a liver toxin. nih.gov Therefore, the development of synthetic methods that allow for precise control of stereochemistry in analogous naphthalene systems is of paramount importance.

A primary strategy for achieving stereochemical control is through asymmetric synthesis , which can be broadly categorized into two approaches: the use of chiral auxiliaries and asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. For the synthesis of (S)-Naproxen, various chiral auxiliaries have been employed. For example, (2R, 3R)-dimethyl tartrate has been used as a chiral auxiliary in the asymmetric bromination of a propionyl derivative of 2-methoxynaphthalene, leading to the synthesis of (S)-Naproxen with a high enantiomeric excess (e.e.) of 94%. researchgate.net

Asymmetric catalysis involves the use of a chiral catalyst to influence the stereoselectivity of a reaction. This approach is often more efficient as a small amount of the catalyst can generate a large quantity of the chiral product. Several catalytic asymmetric methods have been developed for the synthesis of (S)-Naproxen and related compounds. These include:

Asymmetric Hydrogenation: Chiral phosphine (B1218219) ligands, such as those based on a ferrocene (B1249389) moiety (e.g., Wudaphos), have been used with rhodium catalysts for the asymmetric hydrogenation of the corresponding acrylic acid to produce (S)-Naproxen with high enantioselectivity. nih.gov

Asymmetric Alkylation: Palladium-catalyzed asymmetric alkylation of silyl (B83357) ketene (B1206846) acetals using a chiral ligand can produce the (S)-arylpropionic acid framework. nih.gov

Asymmetric Kumada Cross-Coupling: A novel method involves the asymmetric Kumada cross-coupling of a racemic 2-halopropionate with a 6-methoxynaphthyl Grignard reagent, catalyzed by a cobalt complex with a bisoxazoline chiral ligand, to produce (S)-Naproxen ester with an optical purity of over 99% after recrystallization. google.com

The table below highlights key strategies for stereochemical control in the synthesis of Naproxen, a close analog to derivatives of this compound.

Table 2: Strategies for Stereochemical Control in the Synthesis of (S)-Naproxen

| Strategy | Method | Key Reagents/Catalysts | Achieved Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Asymmetric bromination | (2R, 3R)-Dimethyl tartrate | 94% | researchgate.net |

| Asymmetric Catalysis | Asymmetric hydrogenation | Rhodium catalyst with Wudaphos ligand | High | nih.gov |

| Asymmetric Catalysis | Asymmetric alkylation | Palladium catalyst with chiral ligand | High | nih.gov |

| Asymmetric Catalysis | Asymmetric Kumada cross-coupling | Cobalt/bisoxazoline complex | >99% | google.com |

Chemical Reactivity and Transformation Pathways of 2 Chloromethyl 6 Methoxynaphthalene

The primary reaction pathways for 2-(Chloromethyl)-6-methoxynaphthalene involve the displacement of the chloride ion from the chloromethyl group by various nucleophiles. smolecule.com This benzylic halide is particularly susceptible to SN2 reactions, facilitating the formation of new carbon-oxygen, carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds.

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group serves as a potent electrophilic site, readily undergoing substitution reactions with a wide array of nucleophiles.

The synthesis of ether derivatives from this compound is efficiently achieved through the Williamson ether synthesis. masterorganicchemistry.com In this reaction, an alkoxide or phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group to displace the chloride and form an ether linkage. This method is versatile, allowing for the introduction of various alkyl and aryl ether functionalities.

Ether Synthesis Reaction Scheme:

R-O⁻Na⁺ + Cl-CH₂-Naphthyl-OCH₃ → R-O-CH₂-Naphthyl-OCH₃ + NaCl (where R can be an alkyl or aryl group)

Similarly, thioether derivatives can be prepared by reacting this compound with a thiol or its corresponding thiolate salt. researchgate.net Thiolates are excellent nucleophiles and readily displace the chloride to form a stable carbon-sulfur bond, yielding the corresponding (6-methoxynaphthalen-2-yl)methyl sulfide. nih.gov

Thioether Synthesis Reaction Scheme:

R-S⁻Na⁺ + Cl-CH₂-Naphthyl-OCH₃ → R-S-CH₂-Naphthyl-OCH₃ + NaCl (where R can be an alkyl or aryl group)

Table 1: Examples of Ether and Thioether Synthesis Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Alkoxide | Sodium ethoxide | Alkyl ether |

| Phenoxide | Sodium phenoxide | Aryl ether |

| Thiolate | Sodium thiophenolate | Thioether |

Synthesis of Amine and Amide Conjugates

Amine conjugates of this compound are synthesized by direct alkylation of primary or secondary amines. smolecule.com The nitrogen atom of the amine acts as the nucleophile, attacking the benzylic carbon and displacing the chloride ion. This reaction typically requires a base to neutralize the hydrochloric acid formed as a byproduct. The use of tertiary amines leads to the formation of quaternary ammonium (B1175870) salts.

Amide conjugates can be formed through the reaction with an amide anion. This nucleophile, generated by deprotonating an amide with a strong base, can then displace the chloride from the chloromethyl group.

Amine Conjugate Synthesis Reaction Scheme:

R₂NH + Cl-CH₂-Naphthyl-OCH₃ → R₂N-CH₂-Naphthyl-OCH₃ + HCl (where R can be H, alkyl, or aryl groups)

Ester analogues are readily prepared by reacting this compound with a carboxylate salt, such as sodium acetate, in a nucleophilic substitution reaction. The carboxylate anion displaces the chloride to form the corresponding ester.

The synthesis of the carboxylic acid analogue, (6-methoxynaphthalen-2-yl)acetic acid, is typically achieved in a two-step process. The first step involves the reaction of this compound with a cyanide salt, such as sodium cyanide, to form (6-methoxynaphthalen-2-yl)acetonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired carboxylic acid.

Nitrile Formation and Hydrolysis for Carboxylic Acid Synthesis:

NaCN + Cl-CH₂-Naphthyl-OCH₃ → NC-CH₂-Naphthyl-OCH₃ + NaCl

NC-CH₂-Naphthyl-OCH₃ + 2H₂O --(H⁺ or OH⁻)--> HOOC-CH₂-Naphthyl-OCH₃ + NH₃

The chloromethyl group reacts efficiently with other carbon-based nucleophiles, enabling carbon-carbon bond formation and chain extension.

Cyanide Substitution: As mentioned previously, the reaction with cyanide salts (e.g., KCN or NaCN) provides a straightforward route to the corresponding nitrile, (6-methoxynaphthalen-2-yl)acetonitrile. This is a key intermediate for synthesizing carboxylic acids, amines (via reduction), and other derivatives.

Malonic Ester Synthesis: this compound is an effective alkylating agent in the malonic ester synthesis. nih.gov The enolate of a malonic ester, such as diethyl malonate, is generated using a base like sodium ethoxide. This enolate then acts as a potent nucleophile, attacking the chloromethyl group to form a new carbon-carbon bond. frontiersin.org The resulting product can be further manipulated, for instance, through hydrolysis and decarboxylation, to yield a substituted acetic acid.

Malonic Ester Alkylation Scheme:

Na⁺⁻CH(COOEt)₂ + Cl-CH₂-Naphthyl-OCH₃ → (EtOOC)₂CH-CH₂-Naphthyl-OCH₃ + NaCl

Table 2: Reactivity with Various Nucleophiles

| Nucleophile | Product Functional Group | Key Application |

|---|---|---|

| Cyanide (CN⁻) | Nitrile (-CN) | Intermediate for acids, amines |

| Malonate Enolate | Substituted Malonic Ester | Carbon chain extension |

| Azide (B81097) (N₃⁻) | Azide (-N₃) | Intermediate for amines (via reduction) |

Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring

While the chloromethyl group directs nucleophilic attack, the naphthalene ring itself is susceptible to electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the existing substituents: the methoxy (B1213986) group at C-6 and the chloromethyl group at C-2. uci.edu

The directing effects of the substituents on the naphthalene ring determine the regioselectivity of further electrophilic substitution. total-synthesis.com

Methoxy Group (-OCH₃): The methoxy group at the 6-position is a powerful activating group due to its ability to donate electron density to the aromatic ring via resonance (+R effect). It is an ortho, para-director. Relative to the 6-position, the ortho positions are C-5 and C-7, and the para position is C-1. Therefore, the methoxy group strongly activates positions 1, 5, and 7 for electrophilic attack. Studies on the acylation of 2-methoxynaphthalene (B124790) confirm that substitution occurs preferentially at positions activated by the methoxy group. orgsyn.orgresearchgate.net

Chloromethyl Group (-CH₂Cl): The chloromethyl group is generally considered to be weakly deactivating. This is due to the electron-withdrawing inductive effect (-I effect) of the electronegative chlorine atom, which slightly reduces the electron density of the aromatic ring. As a deactivating group, it would typically direct incoming electrophiles to the meta positions relative to itself (positions 4 and 7).

Given the positions on the naphthalene ring, the likely sites for electrophilic attack are:

Position 1: This position is para to the activating methoxy group, making it a highly favored site.

Position 5: This position is ortho to the activating methoxy group.

Position 7: This position is also ortho to the methoxy group, but also meta to the deactivating chloromethyl group.

Steric hindrance may also play a role in determining the final product distribution. Attack at position 1 is often sterically accessible. Attack at position 5 is adjacent to the other fused ring, while attack at position 7 is sterically unhindered. Therefore, electrophilic aromatic substitution on this compound is predicted to yield a mixture of products, with substitution at the 1- and 5-positions being the most probable outcomes.

Regioselectivity Control in Further Functionalization

The substitution pattern on the naphthalene ring of this compound dictates the regiochemical outcome of further functionalization, particularly in electrophilic aromatic substitution reactions. The two substituents, the methoxy group (-OCH₃) at the 6-position and the chloromethyl group (-CH₂Cl) at the 2-position, exert distinct electronic effects that influence the positions of incoming electrophiles.

The methoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic system via resonance. In a naphthalene system, this directing effect primarily enhances the reactivity of the positions alpha to the substituent. For the 6-methoxy group, this activates the 5- and 7-positions.

The chloromethyl group is generally considered a weakly deactivating group due to the inductive effect of the chlorine atom, but it behaves as an ortho, para-director in electrophilic aromatic substitution. For the 2-chloromethyl group, this would direct incoming electrophiles to the 1- and 3-positions.

Nitration, Halogenation, and Sulfonation Studies

Electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation on the this compound ring are primarily governed by the directing influence of the potent activating 6-methoxy group.

Nitration: Studies on the nitration of the closely related 2-methoxynaphthalene show that substitution occurs predominantly at the 1-position, which is alpha to the methoxy group. uq.edu.auscite.ai By analogy, for this compound, the primary site of nitration would be the C5 position, which is ortho to the strongly activating methoxy group.

Halogenation: Halogenation of 2-methoxynaphthalene also shows a strong preference for substitution at the 1-position. scirp.org For this compound, this implies that chlorination or bromination will selectively occur at the C5 position.

An alternative pathway for halogenation involves the benzylic chloromethyl group. The synthesis of 2-(halomethyl)-6-methoxynaphthalene itself is often achieved through the free-radical halogenation of the precursor, 2-methyl-6-methoxynaphthalene. google.comgoogle.com This reaction proceeds via a radical mechanism, selectively targeting the methyl group rather than the aromatic ring. For instance, reacting 2-methyl-6-methoxynaphthalene with N-bromosuccinimide (NBS) in the presence of a radical initiator like azoisobutyronitrile (AIBN) yields 2-(bromomethyl)-6-methoxynaphthalene. google.com

Sulfonation: While specific studies on the sulfonation of this compound are not widely documented, the principles of electrophilic substitution suggest that the reaction would again be directed by the 6-methoxy group. Therefore, sulfonation is predicted to yield primarily 6-methoxy-2-(chloromethyl)naphthalene-5-sulfonic acid.

| Reaction | Reagents | Major Product | Reference |

| Nitration (Predicted) | HNO₃, H₂SO₄ | 5-Nitro-2-(chloromethyl)-6-methoxynaphthalene | uq.edu.au |

| Halogenation (Ring) | Br₂, Lewis Acid | 5-Bromo-2-(chloromethyl)-6-methoxynaphthalene | scirp.org |

| Halogenation (Benzylic) | NBS, AIBN | 2-(Bromomethyl)-6-methoxynaphthalene (from methyl precursor) | google.com, google.com |

| Sulfonation (Predicted) | H₂SO₄ | 6-Methoxy-2-(chloromethyl)naphthalene-5-sulfonic acid | N/A |

Metal-Catalyzed Coupling Reactions

The benzylic chloride functionality of this compound makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming biaryl linkages and other C-C bonds. Benzylic halides, including chlorides, are effective electrophiles in these reactions. The palladium-catalyzed coupling of this compound with various arylboronic acids or their esters provides a direct route to diarylmethane derivatives. nih.govnih.gov These reactions are typically carried out using a palladium catalyst, such as PdCl₂(dppf), and a base like cesium carbonate. nih.govresearchgate.net Microwave-assisted protocols have been shown to accelerate the Suzuki coupling of benzylic halides, leading to high yields in shorter reaction times. researchgate.net

Heck Reaction: While the classical Heck reaction couples aryl or vinyl halides with alkenes, variations involving benzylic halides have been developed. nih.gov The palladium-catalyzed Heck-type reaction of benzyl (B1604629) chlorides with alkenes can produce allylbenzene (B44316) derivatives. However, these reactions can sometimes be challenging with simple, unactivated alkenes. nih.govnih.gov Nickel catalysis has emerged as a highly effective alternative for this transformation. organic-chemistry.orgmit.edu

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic Acid | PdCl₂(dppf) / Cs₂CO₃ | Diaryl Methane | nih.gov, researchgate.net |

| Heck-type | Alkene | Ni(cod)₂ / PCy₂Ph | Allyl Naphthalene Derivative | organic-chemistry.org, mit.edu |

Beyond palladium, other transition metals are effective in mediating transformations of benzylic chlorides like this compound.

Iron-Catalyzed Coupling: Iron, being an inexpensive and environmentally benign metal, has been used to catalyze the cross-coupling of benzylic chlorides with aryl Grignard reagents. oup.com These reactions can selectively produce diarylmethanes, although they can be competitive with homocoupling side reactions. Ligand choice is crucial for controlling the selectivity. oup.com Iron also catalyzes the coupling of benzyl halides with disulfides to form thioethers. nih.gov

Nickel-Catalyzed Coupling: Nickel catalysts have proven particularly effective for Heck-type reactions of benzyl chlorides with unactivated alkenes, often providing higher selectivity for the 1,1-disubstituted olefin product compared to palladium systems. nih.govorganic-chemistry.orgmit.edumit.edu These reactions can proceed at room temperature and tolerate a wide range of functional groups.

Copper-Catalyzed Coupling: Copper-catalyzed cross-coupling reactions represent another important class of transformations. rsc.orgrsc.org While less common for benzylic chlorides compared to palladium or nickel, copper catalysis is a rapidly developing field for C-C and C-heteroatom bond formation.

Radical Reactions and Mechanistic Insights

The most significant radical reaction involving this structural motif is the free-radical halogenation of the precursor, 2-methyl-6-methoxynaphthalene, to synthesize 2-(halomethyl)-6-methoxynaphthalene. google.comgoogle.com This reaction proceeds via a classic radical chain mechanism:

Initiation: A radical initiator, such as AIBN, decomposes upon heating to form radicals.

Propagation: The initiator radical abstracts a hydrogen atom from the methyl group of 2-methyl-6-methoxynaphthalene to form a stable, resonance-delocalized benzylic radical. This radical then reacts with a halogen source (e.g., NBS or NCS) to form the product, 2-(halomethyl)-6-methoxynaphthalene, and a new bromine or chlorine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The benzylic C-H bonds of the methyl group are significantly weaker than the aromatic C-H bonds, ensuring high selectivity for substitution at the methyl position under radical conditions.

Additionally, the reaction of benzyl chloride with iron powder in the presence of water has been shown to produce benzyl radicals, leading to the formation of dibenzyl as the main product, indicating a homocoupling pathway via a radical intermediate. acs.org

Rearrangement Reactions and Isomerization Studies

Sommelet-Hauser Rearrangement: this compound is a precursor for the Sommelet-Hauser rearrangement. This reaction involves the transformation of a benzylic quaternary ammonium salt into an ortho-alkylated N,N-dialkylbenzylamine. wikipedia.org The process involves treating this compound with a tertiary amine (e.g., trimethylamine) to form the corresponding quaternary ammonium salt. Subsequent treatment with a strong base, such as sodium amide, generates a nitrogen ylide. chemistry-reaction.comnumberanalytics.com This ylide undergoes a nih.govorganic-chemistry.org-sigmatropic rearrangement, followed by tautomerization to yield a new ortho-substituted tertiary amine. wikipedia.orgyoutube.com For the naphthalene system, this would result in the formation of a 1-methyl-2-(N,N-dialkylaminomethyl)-6-methoxynaphthalene derivative.

Isomerization: The naphthalene skeleton itself is highly stable. Isomerization of the substituent pattern on the naphthalene ring requires significant energy input, typically under high temperatures or harsh catalytic conditions, and is not a common transformation for this compound under standard laboratory conditions. nih.govnih.gov Studies on the isomerization of methylnaphthalene, for instance, are typically performed over zeolite catalysts at elevated temperatures to convert the 1-isomer to the more stable 2-isomer. nih.gov Spontaneous isomerization of the core ring structure of this compound is not expected.

Derivatization Chemistry and Generation of Complex Architectures

Synthesis of Naphthalene-Based Ethers

The synthesis of naphthalene-based ethers from 2-(chloromethyl)-6-methoxynaphthalene can be readily achieved through the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This classical method involves the reaction of an alkoxide or a phenoxide with an alkyl halide. In this context, this compound serves as the alkyl halide component. The reaction proceeds via an SN2 mechanism, where the oxygen nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. masterorganicchemistry.com

A variety of alcohols and phenols can be employed as nucleophiles, leading to a diverse range of ether derivatives. For instance, reaction with simple alkoxides, such as sodium methoxide (B1231860) or sodium ethoxide, would yield the corresponding methyl and ethyl ethers. More complex and sterically hindered alcohols can also be used, although the reaction rates might be slower.

The reaction with phenols is particularly noteworthy as it allows for the creation of diaryl ether-like structures. Phenols are generally more acidic than aliphatic alcohols, and their corresponding phenoxides can be easily generated using a suitable base like sodium hydroxide (B78521). youtube.com The reaction of this compound with various substituted phenols would furnish a library of ethers with tailored electronic and steric properties.

A representative reaction scheme for the Williamson ether synthesis is shown below:

Reaction Scheme: Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | R-OH (Alcohol/Phenol) | NaH, NaOH, etc. | THF, DMF, etc. | 2-(Alkoxymethyl)-6-methoxynaphthalene / 2-(Phenoxymethyl)-6-methoxynaphthalene |

This table illustrates the general components of the Williamson ether synthesis for producing naphthalene-based ethers from this compound.

Creation of Aminomethyl Naphthalene (B1677914) Derivatives

The chloromethyl group of this compound is highly amenable to reactions with nitrogen nucleophiles, providing a direct route to aminomethyl naphthalene derivatives. smolecule.com Primary and secondary amines, both aliphatic and aromatic, can readily displace the chloride ion to form the corresponding N-substituted aminomethylnaphthalenes. orgsyn.org

This reaction is a standard alkylation of amines and is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of base and solvent can influence the reaction efficiency. The resulting aminomethyl naphthalene derivatives are valuable building blocks in medicinal chemistry and materials science. For example, the incorporation of a naphthalene moiety into polyamine structures has been explored for potential therapeutic applications. nih.govacs.orgmdpi.com

The reaction with ammonia (B1221849) can also be employed to synthesize the primary amine, 2-(aminomethyl)-6-methoxynaphthalene, although overalkylation to form secondary and tertiary amines can be a competing process.

Reaction Scheme: Synthesis of Aminomethyl Naphthalene Derivatives

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | R¹R²NH (Primary/Secondary Amine) | K₂CO₃, Et₃N, etc. | Acetonitrile, DMF, etc. | 2-((R¹R²N)methyl)-6-methoxynaphthalene |

This table outlines the general reaction for the synthesis of aminomethyl naphthalene derivatives.

Functionalization to Carboxylic Acid Derivatives and Esters

The transformation of the chloromethyl group into a carboxylic acid functionality significantly expands the synthetic utility of this compound. While a direct one-step conversion is not typical, a common and effective two-step sequence involves the introduction of a nitrile group followed by hydrolysis.

In the first step, this compound can be reacted with a cyanide salt, such as sodium or potassium cyanide, in a nucleophilic substitution reaction to yield 2-(cyanomethyl)-6-methoxynaphthalene. The subsequent hydrolysis of the nitrile group, under either acidic or basic conditions, affords the desired 6-methoxy-2-naphthaleneacetic acid.

Alternatively, the Grignard reagent of this compound can be prepared, which upon reaction with carbon dioxide, followed by an acidic workup, would also yield the corresponding carboxylic acid. However, the formation of the Grignard reagent from a chloromethyl group can sometimes be challenging. A more established route to the related 6-methoxy-2-naphthalenecarboxylic acid involves the lithiation of 6-bromo-2-methoxynaphthalene followed by carboxylation. prepchem.com

Once the carboxylic acid is obtained, it can be readily converted to a variety of esters through standard esterification methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst. The synthesis of sulfinate esters from related naphthalene compounds has also been reported. researchgate.net

Incorporation into Polymeric and Oligomeric Structures

The bifunctional nature of this compound, possessing a reactive chloromethyl group and a modifiable naphthalene core, makes it an interesting candidate for the development of novel polymeric and oligomeric materials. smolecule.com

Use as a Monomer or Cross-linking Agent

The chloromethyl group can act as a reactive site for various polymerization reactions. For instance, it can be used to initiate cationic polymerization of suitable monomers. Furthermore, if the naphthalene ring is functionalized with another reactive group, this compound could serve as an AB-type monomer for condensation polymerization. The synthesis of naphthalene-containing polymers from hydroxyl-functionalized naphthalene precursors has been documented. google.com

The presence of the chloromethyl group also allows for its use as a cross-linking agent. By incorporating a small amount of this compound during the polymerization of other monomers, the chloromethyl groups can be subsequently reacted to form cross-links between polymer chains, thereby modifying the physical and mechanical properties of the resulting material.

Development of Naphthalene-Containing Polymer Systems

The incorporation of the rigid and planar naphthalene moiety into polymer backbones can impart desirable properties such as high thermal stability, enhanced mechanical strength, and specific optical and electronic characteristics. Research has been conducted on the synthesis of various naphthalene-containing polymers, including polyimides and conjugated polymers. researchgate.netmdpi.comacs.org The synthesis of polyetherimides containing a naphthalene structure has been reported, highlighting the interest in these materials. researchgate.net Similarly, amine-functionalized naphthalene-containing conducting polymers have been developed for applications such as biomolecule immobilization. rsc.org

The derivatization of this compound can lead to the formation of monomers suitable for producing such polymers. For example, conversion of the chloromethyl group to an amino or hydroxyl group would yield monomers that can be used in the synthesis of polyamides, polyesters, or polyethers.

Table of Potential Naphthalene-Containing Polymer Precursors

| Precursor derived from this compound | Potential Polymer Class |

| 2-(Aminomethyl)-6-methoxynaphthalene | Polyamides, Polyimines |

| 2-(Hydroxymethyl)-6-methoxynaphthalene | Polyesters, Polyethers |

| 6-Methoxy-2-naphthaleneacetic acid | Polyesters, Polyamides |

This table showcases potential monomers derivable from this compound and the corresponding polymer classes they could form.

Synthesis of Heterocyclic Compounds Incorporating the Naphthalene Moiety

The reactive chloromethyl group of this compound serves as an excellent starting point for the synthesis of a variety of heterocyclic compounds where the naphthalene moiety is appended to or incorporated within a heterocyclic ring system. This is typically achieved by reacting the chloromethyl compound with binucleophilic reagents, where one nucleophilic center displaces the chloride and the other participates in a subsequent ring-closing reaction.

For example, reaction with thiourea (B124793) or substituted thioureas followed by cyclization can lead to the formation of aminothiazole derivatives. Similarly, the synthesis of thiadiazole derivatives often involves the reaction of a hydrazine (B178648) derivative with a source of a C-S unit. rsc.orgnih.govirjmets.comekb.eg The chloromethyl group can be used to alkylate a pre-formed heterocyclic ring containing a nucleophilic nitrogen or sulfur atom.

The synthesis of triazole derivatives is another area of significant interest. researchgate.netsciepub.comresearchgate.netmdpi.comnih.gov While the direct synthesis from this compound might involve multiple steps, it can be envisioned that the chloromethyl group is first converted to an azide (B81097), which can then undergo a [3+2] cycloaddition reaction (a "click" reaction) with an alkyne to form a 1,2,3-triazole ring. Alternatively, the chloromethyl group can be used to alkylate a pre-existing triazole ring. The synthesis of various six-membered heterocycles containing nitrogen is also a well-established field. beilstein-journals.org

The vast array of available binucleophiles and the diverse strategies for heterocyclic ring synthesis open up a wide range of possibilities for creating novel naphthalene-containing heterocyclic compounds with potential applications in various fields of chemistry.

Multi-Step Synthetic Sequences Utilizing the Compound as a Key Intermediate

The reactivity of the chloromethyl group in this compound makes it an excellent electrophile for substitution reactions with a wide range of nucleophiles. This property is the cornerstone of its utility in multi-step syntheses, allowing for the facile introduction of the 6-methoxynaphthylmethyl moiety into larger, more complex structures. A significant application of this compound is in the synthesis of the pharmaceutical agent Nabumetone and its derivatives, as well as other complex molecules.

One of the well-established routes to Nabumetone hinges on the initial reaction of this compound with a cyanide salt to form the corresponding nitrile intermediate, (6-methoxy-2-naphthyl)acetonitrile. This nucleophilic substitution reaction is a critical first step in building the butanone side chain of Nabumetone. The resulting nitrile is then subjected to a Grignard reaction with methylmagnesium iodide, followed by hydrolysis, to yield the final ketone product.

Another synthetic strategy involves the use of this compound as an alkylating agent for active methylene (B1212753) compounds. For instance, its reaction with the sodium salt of diethyl malonate would yield a substituted malonic ester. This intermediate can then be further elaborated through decarboxylation and other transformations to introduce a variety of functionalized side chains onto the naphthalene core.

The following table outlines a representative multi-step synthesis of Nabumetone starting from this compound, highlighting the key transformations and intermediates.

Table 1: Multi-Step Synthesis of Nabumetone

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Sodium Cyanide (NaCN) | (6-methoxy-2-naphthyl)acetonitrile | Nucleophilic Substitution |

| 2 | (6-methoxy-2-naphthyl)acetonitrile | Methylmagnesium Iodide (CH₃MgI) | Iminomagnesium salt | Grignard Reaction |

| 3 | Iminomagnesium salt | Aqueous Acid (e.g., H₃O⁺) | Nabumetone | Hydrolysis |

Detailed research findings have demonstrated the efficiency of these synthetic pathways. The initial cyanation of this compound proceeds in high yield, setting the stage for the subsequent construction of the ketone functionality. The Grignard reaction with the nitrile intermediate is a robust method for carbon-carbon bond formation, leading directly to the imine precursor of Nabumetone.

Beyond the synthesis of Nabumetone, the reactivity of this compound opens avenues for the creation of a diverse array of complex molecules. Its ability to alkylate various nucleophiles, such as amines, thiols, and carbanions, makes it a versatile tool for medicinal and materials chemists. For example, reaction with substituted thiols can lead to the formation of thioether derivatives, which can be further functionalized. Similarly, reaction with primary or secondary amines can be employed to construct complex nitrogen-containing compounds.

The following table provides a hypothetical, yet plausible, multi-step sequence to illustrate the generation of a more complex, heterocyclic architecture starting from this compound.

Table 2: Hypothetical Multi-Step Synthesis of a Naphthyl-Substituted Heterocycle

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Diethyl malonate, Sodium ethoxide | Diethyl 2-((6-methoxy-2-naphthyl)methyl)malonate | Alkylation |

| 2 | Diethyl 2-((6-methoxy-2-naphthyl)methyl)malonate | Hydrazine | 4-((6-methoxy-2-naphthyl)methyl)-1,2-dihydropyrazol-3,5-dione | Cyclization/Condensation |

| 3 | 4-((6-methoxy-2-naphthyl)methyl)-1,2-dihydropyrazol-3,5-dione | Phosphorus oxychloride | 3,5-dichloro-4-((6-methoxy-2-naphthyl)methyl)pyrazole | Chlorination |

| 4 | 3,5-dichloro-4-((6-methoxy-2-naphthyl)methyl)pyrazole | Substituted amine (R-NH₂) | Substituted aminopyrazole derivative | Nucleophilic Aromatic Substitution |

This hypothetical sequence showcases how the initial alkylation of an active methylene compound can be the entry point to a series of transformations, ultimately leading to a complex, drug-like heterocyclic scaffold. The versatility of the intermediates allows for the introduction of various substituents, enabling the creation of a library of compounds for biological screening.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of 2-(Chloromethyl)-6-methoxynaphthalene. These complementary methods probe the vibrational modes of a molecule, which are dependent on bond strengths, atomic masses, and molecular symmetry. ksu.edu.sadoi.org While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to vibrations that cause a change in the molecular dipole moment, Raman spectroscopy measures the inelastic scattering of light resulting from vibrations that change the molecule's polarizability. ksu.edu.sa

Identification of Key Functional Groups

The structure of this compound is characterized by three main components: a naphthalene (B1677914) bicyclic aromatic system, a methoxy (B1213986) ether group (-OCH₃), and a chloromethyl group (-CH₂Cl). Each of these functional groups gives rise to characteristic bands in the IR and Raman spectra.

Naphthalene Ring System: The aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The characteristic C=C stretching vibrations of the aromatic rings are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations also generate strong absorptions in the fingerprint region (below 1300 cm⁻¹).

Methoxy Group (-OCH₃): The methoxy group is identified by several key vibrations. The asymmetric and symmetric C-H stretching of the methyl group are expected near 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The most characteristic feature is the strong C-O stretching vibration. For aryl ethers, this typically results in a strong asymmetric C-O-C stretch between 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹.

Chloromethyl Group (-CH₂Cl): The aliphatic C-H stretching vibrations of the methylene (B1212753) group will overlap with those of the methoxy group in the 3000-2850 cm⁻¹ region. The key identifier for this group is the C-Cl stretching vibration, which is expected to appear as a strong band in the IR spectrum in the 800-600 cm⁻¹ range. CH₂ bending (scissoring) vibrations typically occur around 1450-1400 cm⁻¹.

The following interactive table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Naphthalene Ring | Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Naphthalene Ring | Aromatic C=C Stretch | 1650-1450 | Medium-Strong |

| Methoxy (-OCH₃) | Asymmetric C-H Stretch | ~2950 | Medium |

| Methoxy (-OCH₃) | Symmetric C-H Stretch | ~2850 | Medium |

| Methoxy (-OCH₃) | Asymmetric C-O-C Stretch | 1275-1200 | Strong |

| Methoxy (-OCH₃) | Symmetric C-O-C Stretch | 1075-1020 | Strong |

| Chloromethyl (-CH₂Cl) | CH₂ Bending (Scissor) | 1450-1400 | Medium |

| Chloromethyl (-CH₂Cl) | C-Cl Stretch | 800-600 | Strong |

Analysis of Vibrational Modes and Molecular Fingerprints

In Raman spectroscopy, the highly polarizable π-electron system of the naphthalene ring is expected to produce strong signals for the aromatic ring stretching modes. Conversely, the polar C-O and C-Cl bonds will be more prominent in the IR spectrum. ksu.edu.sa This complementarity ensures that a comprehensive vibrational analysis can be achieved by using both techniques. The collection of observed frequencies and their relative intensities in both IR and Raman spectra provides an unambiguous signature for the identification and purity assessment of this compound. mpg.de

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of molecules by probing the transitions of electrons between different energy levels. fiveable.me For this compound, these techniques provide insight into the behavior of the π-electron system of the naphthalene chromophore as influenced by its substituents.

Investigation of Electronic Transitions

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within the naphthalene aromatic system. libretexts.org Naphthalene itself exhibits characteristic absorption bands corresponding to π → π* transitions. These are often designated using Platt's notation as the ¹Lₐ and ¹Lₑ bands. researchgate.net

π → π Transitions:* These transitions involve the excitation of an electron from a bonding (π) molecular orbital to an anti-bonding (π*) molecular orbital. For naphthalene derivatives, these are typically high-energy transitions, resulting in strong absorption in the UV region (200-400 nm). libretexts.org The presence of substituents modifies the energy of these transitions. The methoxy group (-OCH₃) acts as an auxochrome, an electron-donating group that can cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted naphthalene. fiveable.me The chloromethyl group is generally considered a weakly modifying group in this context.

n → π Transitions:* The oxygen atom of the methoxy group possesses non-bonding electrons (n-electrons). Excitation of one of these electrons to a π* orbital of the aromatic ring is possible. These n → π* transitions are typically much weaker in intensity than π → π* transitions and can sometimes be obscured by the stronger absorption bands. libretexts.orgstackexchange.com

Based on studies of related 2-substituted naphthalenes, the spectrum is expected to show a high-energy ¹Lₐ band and a lower-energy, more structured ¹Lₑ band. researchgate.net

The table below outlines the principal electronic transitions anticipated for this compound.

| Transition Type | Orbitals Involved | Chromophore/Functional Group | Expected Spectral Region |

| π → π | π → π | Naphthalene aromatic system | ~220-350 nm |

| n → π | n → π | Methoxy group oxygen | May be present, often masked by π → π* bands |

Photophysical Properties of Derivatives

The photophysical properties, particularly fluorescence, of naphthalene derivatives are of significant scientific interest. The naphthalene moiety is inherently fluorescent, and its emission characteristics are highly sensitive to the nature and position of substituents.

Studies on closely related compounds, such as 6-methoxy-2-naphthylacetic acid (a metabolite of Nabumetone), provide valuable insights. nih.gov These studies show that the 6-methoxy-2-naphthyl core is an efficient fluorophore. The fluorescence emission arises from the decay of the first excited singlet state (S₁) back to the ground state (S₀). Research has demonstrated that the excited singlet state of such molecules can be involved in various photochemical pathways. nih.gov For instance, the fluorescence of derivatives can be quenched by molecular oxygen, indicating an interaction between the excited state and O₂. nih.gov

The introduction of different functional groups can tune the photophysical properties, such as the fluorescence quantum yield and lifetime. mdpi.comresearchgate.net While the chloromethyl group itself is not typically a major contributor to fluorescence, its presence as a reactive handle allows for the synthesis of a wide array of derivatives. By replacing the chlorine with other functional groups, the fluorescence emission wavelength, intensity, and sensitivity to the chemical environment can be systematically altered, making the 6-methoxynaphthalene scaffold a versatile platform for developing fluorescent probes and materials. researchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice.

While the specific crystal structure of this compound has not been reported in the surveyed literature, analysis of a closely related analogue, cis-2-(2-Hydroxyethyl)-trans-2-methyl-cis-3-(6-methoxy-2-naphthyl)cyclopentanol, provides significant insight into the expected structural features of the 6-methoxynaphthalene moiety. researchgate.net The crystallographic data for this analogue reveals key conformational and packing details. A study of another derivative, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, also highlights typical interactions like π–π stacking in naphthalene-based structures. researchgate.net

The crystallographic data for the steroid analogue containing the 6-methoxynaphthalene unit is presented in the interactive table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.010 |

| b (Å) | 7.264 |

| c (Å) | 13.368 |

| β (°) | 93.52 |

| Z (Molecules/Unit Cell) | 4 |

| (Data from the X-ray crystallographic analysis of cis-2-(2-Hydroxyethyl)-trans-2-methyl-cis-3-(6-methoxy-2-naphthyl)cyclopentanol) researchgate.net |

This data provides a foundational model for what could be expected from a crystallographic analysis of this compound, predicting a densely packed structure governed by a combination of van der Waals forces, π-stacking, and weak dipolar interactions.

Single Crystal X-ray Diffraction for Solid-State Structural Determination of Derivatives

The crystallographic analysis of this derivative was conducted at a low temperature of 100(2) K to minimize thermal vibrations and obtain a high-resolution structure. researchgate.net The compound was found to crystallize in the orthorhombic space group P2₁2₁2₁, which is a common space group for chiral molecules. researchgate.net The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, were determined with high precision. researchgate.net

The data obtained from the diffraction experiment allows for the construction of a detailed model of the molecule's conformation in the solid state. This includes the precise measurement of all bond lengths and angles, as well as the torsional angles that describe the orientation of different parts of the molecule relative to one another. This level of structural detail is crucial for understanding the molecule's intrinsic properties and its potential interactions with other molecules.

Crystallographic Data for Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₅H₂₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1768(2) |

| b (Å) | 11.2198(5) |

| c (Å) | 27.5938(11) |

| V (ų) | 1912.32(13) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Rgt(F) | 0.0319 |

| wRref(F²) | 0.0872 |

Data sourced from Liang et al., 2024. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. nih.govmdpi.com These non-covalent forces, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline solid. The study of these interactions is fundamental to crystal engineering, where the goal is to design materials with specific properties. rsc.org

In the crystal structure of naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate, the molecules are organized in a way that maximizes attractive intermolecular forces. The analysis of the crystal packing reveals the presence of several key interactions. The naphthalene rings, being electron-rich aromatic systems, can participate in π-π stacking interactions. nih.gov These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings. rsc.org

Furthermore, the presence of hydrogen atoms on the carbon framework and oxygen atoms in the methoxy and ester groups allows for the formation of weak C-H···O hydrogen bonds. While not as strong as conventional O-H···O or N-H···O hydrogen bonds, these interactions play a significant role in directing the crystal packing. nih.gov The interplay of these various intermolecular forces creates a stable three-dimensional supramolecular architecture. rsc.org The detailed analysis of these interactions provides a deeper understanding of the structure-property relationships in this class of naphthalene derivatives. mdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

There is no published data on the quantum chemical calculations for 2-(Chloromethyl)-6-methoxynaphthalene. Such studies are fundamental to understanding the intrinsic properties of a molecule.

Ab Initio Methods for High-Accuracy Predictions

Similarly, there are no reports of high-accuracy predictions for this compound using ab initio methods. These first-principles calculations, while computationally more intensive than DFT, can provide benchmark-quality data on the molecule's energetic and electronic properties, serving as a "gold standard" for other computational approaches.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility and conformational landscape of this compound have not been explored through computational means.

Exploration of Stable Conformations and Energy Landscapes

There is a lack of research on the stable conformations and the corresponding energy landscapes of this compound. Conformational analysis is critical for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. Identifying the lowest energy conformations is the first step in understanding its potential biological activity and reactivity.

Understanding Conformational Flexibility

Without molecular dynamics simulations, the conformational flexibility of the chloromethyl and methoxy (B1213986) groups relative to the naphthalene (B1677914) core remains unknown. Molecular dynamics would allow researchers to observe the molecule's behavior over time, providing a dynamic picture of its flexibility and how it might adapt its shape in different environments.

Electronic Structure Analysis

A detailed analysis of the electronic structure of this compound is not present in the current body of scientific literature. Such an analysis would involve examining the molecular orbitals, electron density distribution, and electrostatic potential. This information is key to understanding the molecule's reactivity, intermolecular interactions, and spectroscopic properties.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. worldwidejournals.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the methoxy group, which acts as an electron-donating group. Conversely, the LUMO would likely be distributed over the naphthalene ring and significantly influenced by the electron-withdrawing chloromethyl group. This distribution makes the chloromethyl group a prime site for nucleophilic attack.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide precise energies for these orbitals and other reactivity descriptors. Based on studies of similar naphthalene derivatives, hypothetical HOMO-LUMO energies and related reactivity descriptors for this compound are presented in Table 1. researchgate.netnih.gov The substitution pattern on the naphthalene core significantly influences these values. researchgate.net

| Parameter | Hypothetical Value | Significance |

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and stability |

| Ionization Potential (I) | 6.2 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.8 eV | Energy released when an electron is added |

| Electronegativity (χ) | 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.227 eV-1 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 3.636 eV | Propensity to accept electrons |

Table 1: Hypothetical Reactivity Descriptors for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density of a molecule, which is invaluable for predicting sites of electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map uses a color scale to denote different electrostatic potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or intermediate potentials, respectively.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the methoxy group, making it a likely site for electrophilic interaction. Conversely, the most positive potential (blue) would be anticipated around the hydrogen atoms of the chloromethyl group and the naphthalene ring, indicating these as sites for potential nucleophilic attack. nih.gov This visualization provides a clear and intuitive guide to the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.govresearchgate.net It provides a detailed picture of the Lewis structure and the stabilizing effects of electron delocalization.

| Interaction | Hypothetical Stabilization Energy (E(2)) (kcal/mol) | Description |

| LP(1) O -> σ(C-C) | 5.8 | Lone pair on oxygen delocalizing into the ring |

| π(C1-C2) -> π(C3-C4) | 20.5 | π-electron delocalization within the naphthalene ring |

| σ(C-H) -> σ*(C-Cl) | 2.1 | Hyperconjugation involving the chloromethyl group |

Table 2: Hypothetical NBO Analysis of Key Interactions in this compound.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, a primary reaction of interest is nucleophilic substitution at the chloromethyl group.